Dihydroergotamine tartrate

Receptor Pharmacology 5-HT1B Binding Molecular Dynamics

Dihydroergotamine tartrate (DHE tartrate) is the evidence-based compound for research requiring prolonged 5-HT1B/1D receptor activation without rapid desensitization. Its 8–14× longer receptor binding duration vs. sumatriptan supports extended signaling studies. With ~10× lower 5-HT1B potency than ergotamine, DHE offers a differentiated vascular safety profile—critical for assays where non-selective vasoconstriction is a confound. The tartrate salt ensures enhanced solubility and stability for reproducible formulation. For protocols modeling sustained receptor engagement or evaluating low-recurrence pharmacodynamics, DHE tartrate is the superior tool compound.

Molecular Formula C70H80N10O16
Molecular Weight 1317.4 g/mol
CAS No. 5989-77-5
Cat. No. B1226755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotamine tartrate
CAS5989-77-5
Molecular FormulaC70H80N10O16
Molecular Weight1317.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1
InChIKeyAYYQJUDESMECLY-QCMZQTNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroergotamine Tartrate (CAS 5989-77-5): Procurement and Differentiation Guide


Dihydroergotamine tartrate (CAS 5989-77-5) is a semi-synthetic ergot alkaloid salt indicated for acute migraine and cluster headache treatment [1]. It functions as a potent agonist at 5-HT1B and 5-HT1D receptors, inducing vasoconstriction of intracranial blood vessels and inhibiting neurogenic inflammation [2]. As a tartrate salt, it offers improved stability and solubility for pharmaceutical formulation compared to the free base .

Why Dihydroergotamine Tartrate Cannot Be Substituted with Closest Analogs


Substituting dihydroergotamine tartrate with its closest in-class analogs—ergotamine or sumatriptan—is not scientifically valid due to critical differences in receptor pharmacology, clinical efficacy profiles, and pharmacokinetic parameters. Despite sharing a common ergoline scaffold, dihydroergotamine exhibits ~10-fold lower potency at the 5-HT1B receptor compared to ergotamine, translating to reduced arterial vasoconstriction and emetic potential [1]. Conversely, compared to triptans like sumatriptan, dihydroergotamine demonstrates prolonged receptor binding (8–14× longer) and significantly lower headache recurrence rates (17.7% vs. 45% at 24 hours), underscoring its unique role in managing patients with prolonged or recurrent migraines [2]. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence: Dihydroergotamine Tartrate vs. Ergotamine and Sumatriptan


5-HT1B Receptor Potency: DHE is ~10× Less Potent than Ergotamine

Dihydroergotamine (DHE) exhibits significantly lower potency at the 5-HT1B receptor compared to ergotamine (ERG). Molecular dynamics simulations and binding energy calculations confirm that DHE is approximately 10-fold less potent than ERG [1]. This difference is further supported by stronger MM-GBSA binding energies and lower ligand RMSF values for ERG, indicating tighter binding [2].

Receptor Pharmacology 5-HT1B Binding Molecular Dynamics

Headache Recurrence Rate: DHE Subcutaneous vs. Sumatriptan Subcutaneous (24-Hour Follow-up)

In a double-blind, randomized, parallel-group trial (N=295), subcutaneous DHE (1 mg) demonstrated a significantly lower 24-hour headache recurrence rate compared to subcutaneous sumatriptan (6 mg). Headache recurred in 17.7% of DHE-treated patients versus 45% of sumatriptan-treated patients (P≤0.001) [1]. This translates to sumatriptan being 2.5× more likely to be associated with headache recurrence [2].

Clinical Efficacy Migraine Head-to-Head Trial

24-Hour Sustained Headache Relief: DHE Subcutaneous vs. Sumatriptan Subcutaneous

While sumatriptan provided faster initial relief (73.1% DHE vs. 85.3% sumatriptan at 2 hours, P=0.002), by 24 hours DHE demonstrated superior sustained relief. At the 24-hour mark, 89.7% of DHE-treated patients had relief compared to only 76.7% of sumatriptan-treated patients (P=0.004) [1].

Clinical Efficacy Migraine Sustained Relief

Receptor Binding Kinetics: DHE Binds 8–14× Longer than Sumatriptan at 5-HT1B/1D

Dihydroergotamine exhibits prolonged binding to 5-HT1B and 5-HT1D receptors compared to sumatriptan. DHE binds to these receptors up to 8–14 times longer than sumatriptan [1]. This extended receptor occupancy is a key mechanistic explanation for DHE's lower headache recurrence rates and sustained clinical effect [2].

Receptor Pharmacology Binding Kinetics Mechanism of Action

Nasal Bioavailability and Tmax: DHE Formulation Differentiation

Dihydroergotamine nasal spray exhibits a relative bioavailability of 32% compared to injectable administration [1]. Its pharmacokinetic profile is characterized by a Tmax of 56 minutes for intranasal administration, compared to 34 minutes for intramuscular and 6 minutes for intravenous routes [2]. Oral bioavailability is severely limited (~1%) due to extensive first-pass metabolism [3].

Pharmacokinetics Bioavailability Nasal Spray

High-Value Application Scenarios for Dihydroergotamine Tartrate Based on Differentiation Evidence


Acute Migraine Management in Emergency Departments: Prioritizing Low Recurrence

Given the 2.5× lower 24-hour headache recurrence rate (17.7% vs. 45%) and superior sustained relief at 24 hours (89.7% vs. 76.7%) compared to subcutaneous sumatriptan [1], DHE is the evidence-based choice for emergency department protocols where preventing patient bounce-back due to headache recurrence is a key operational and clinical quality metric. Procurement should prioritize DHE formulations for this specific use case.

Treatment of Status Migrainosus and Prolonged Migraine Attacks

DHE's prolonged 8–14× receptor binding duration at 5-HT1B/1D [2] and low recurrence profile make it particularly suitable for managing status migrainosus (migraine lasting >72 hours) and prolonged attacks. The intravenous formulation, with its 6-minute Tmax and 100% bioavailability [3], offers rapid and sustained intervention in these severe, refractory cases where triptans may be insufficient or contraindicated.

Patients with Contraindications or Poor Response to Triptans

For patient populations with cardiovascular contraindications to triptans (due to their selective vasoconstriction) or those experiencing triptan-overuse headache, DHE offers a differentiated mechanism. Its ~10× lower 5-HT1B potency compared to ergotamine [4] translates to a more favorable vascular safety profile, while its distinct receptor pharmacology (including α-adrenergic antagonist activity) provides an alternative therapeutic pathway [5].

In Vitro Pharmacology Research: Prolonged 5-HT1B/1D Receptor Engagement

For research applications requiring sustained activation of 5-HT1B/1D receptors without rapid desensitization, DHE is the superior tool compound. Its binding to these receptors is 8–14× longer than sumatriptan [2], allowing for extended study of downstream signaling cascades, receptor internalization kinetics, and gene expression changes associated with prolonged agonist exposure. This differentiates DHE from short-acting triptans in cellular and tissue-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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